REACTION_CXSMILES
|
[C:1]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O>CN(C=O)C>[C:1]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([Br:20])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
nitrogen-substituted
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 25.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled conditions
|
Type
|
CUSTOM
|
Details
|
separate portions
|
Type
|
ADDITION
|
Details
|
the reaction solution was dropped to water (3,500 ml)
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
ADDITION
|
Details
|
Toluene (2,500 ml) was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CONCENTRATION
|
Details
|
The resulting concentrate
|
Type
|
ADDITION
|
Details
|
was dispersed
|
Type
|
WASH
|
Details
|
washed by addition of n-hexane (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure
|
Duration
|
8 (± 8) h
|
Reaction Time |
25.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=C(C=C1)Br)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.1 g | |
YIELD: PERCENTYIELD | 95.4% | |
YIELD: CALCULATEDPERCENTYIELD | 284.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |